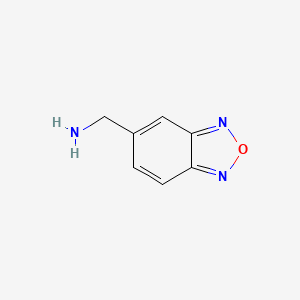

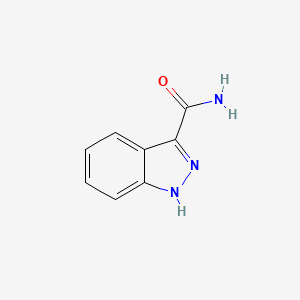

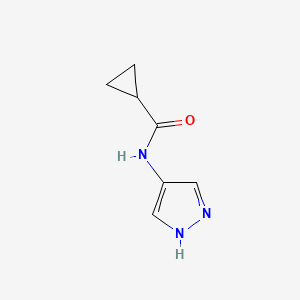

1H-Indazole-3-carboxamide

Overview

Description

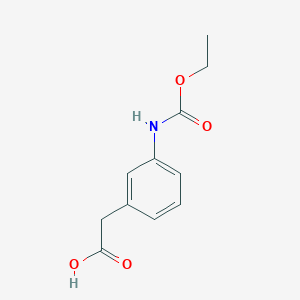

1H-Indazole-3-carboxamide is an organic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is known for its diverse biological activities and has gained significant attention in medicinal chemistry for its potential therapeutic applications .

Mechanism of Action

Target of Action

1H-Indazole-3-carboxamide and its derivatives have been found to exhibit significant inhibitory activities against various human cancer cell lines . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .

Mode of Action

The compound interacts with its targets, leading to the inhibition of Bcl2 family members and the p53/MDM2 pathway . This interaction results in changes in cell apoptosis and cell cycle, thereby exerting its antitumor activity .

Biochemical Pathways

The affected biochemical pathways primarily involve the apoptosis pathway and the cell cycle pathway . The compound’s interaction with its targets leads to changes in these pathways, resulting in the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

In terms of pharmacokinetics, this compound and its derivatives are highly protein-bound, ranging from 88.9% to 99.5% . They are cleared rapidly in vitro in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps) . Due to their high protein binding, the predicted in vivo hepatic clearance is much slower than the intrinsic clearance .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and induction of apoptosis . For instance, one derivative of this compound was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Biochemical Analysis

Biochemical Properties

1H-Indazole-3-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. By inhibiting PARP-1, this compound can enhance the cytotoxic effects of DNA-damaging agents, making it a potential candidate for cancer therapy . Additionally, this compound interacts with various kinases, including tyrosine kinases, which are critical regulators of cell signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions within the active sites of the enzymes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the p53/MDM2 pathway . This compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound influences cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of target enzymes, such as PARP-1 and tyrosine kinases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to the accumulation of DNA damage and the activation of apoptotic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The compound’s effects may diminish over time due to cellular adaptation mechanisms, such as the upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation and dealkylation of the compound, leading to the formation of various metabolites . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation, which enhance the compound’s solubility and facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to serum albumin and other plasma proteins, affecting its distribution and accumulation in different tissues . These interactions influence the compound’s pharmacokinetics and overall therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by nuclear localization signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can accumulate in the mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular localization of this compound is essential for its therapeutic effects and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of indazole with chloroformic acid chloride in the presence of a base, leading to the formation of indazole-3-carboxylic acid chloride, which is then converted to this compound . Another method includes the diazotization of indoles followed by cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound typically involves optimized procedures to ensure high yield and purity. These methods often employ transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1H-Indazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.

Biology: The compound is used in studying enzyme inhibition and protein interactions.

Medicine: It has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

- 1H-Indazole-3-carboxylic acid

- 1H-Indazole-3-carboxaldehyde

- 1H-Indazole-3-amine

Comparison: 1H-Indazole-3-carboxamide is unique due to its specific amide functional group, which imparts distinct biological activities compared to its analogs. For example, while 1H-indazole-3-carboxylic acid is primarily used as an intermediate in synthesis, this compound exhibits significant anticancer properties .

Properties

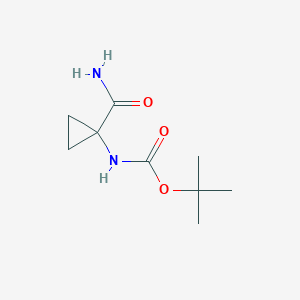

IUPAC Name |

1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITBWPUMEUDVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610124 | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-04-9 | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 1H-Indazole-3-carboxamide derivatives, particularly in the context of synthetic cannabinoids?

A1: this compound derivatives, when designed as SCRAs, primarily target cannabinoid receptors, particularly the CB1 receptor. [, , ] These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Q2: How does the binding of 1H-Indazole-3-carboxamides to CB1 receptors differ from that of Δ9-tetrahydrocannabinol (Δ9-THC)?

A2: While both compound classes activate CB1 receptors, synthetic cannabinoids like AB-CHMINACA, AB-PINACA, and FUBIMINA, all containing the this compound core, act as full agonists, demonstrating higher efficacy than the partial agonist Δ9-THC. [] This difference in efficacy contributes to the often more potent and unpredictable effects of synthetic cannabinoids.

Q3: Beyond CB1 agonism, what other pharmacological activities have been explored for this compound derivatives?

A3: Researchers have investigated this compound derivatives as potential therapeutic agents for various conditions by targeting different pathways. For instance, specific derivatives have shown promising results as selective serotonin 4 receptor ligands, particularly as antagonists. [] Additionally, other derivatives exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), making them potential candidates for treating mood disorders, neurodegenerative diseases, and cancers. [, ]

Q4: What is the molecular formula and molecular weight of the parent compound this compound?

A4: The molecular formula of this compound is C8H7N3O, and its molecular weight is 161.16 g/mol.

Q5: How do researchers typically confirm the structure of newly synthesized this compound derivatives?

A5: Scientists employ a combination of analytical techniques to characterize new this compound derivatives. These include gas chromatography-mass spectrometry (GC-MS), infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HR-MS). [, , , ] These methods provide information about the molecular weight, fragmentation pattern, functional groups, and connectivity of atoms within the molecule.

Q6: How do structural modifications of the this compound core affect the compound's activity and potency, particularly regarding CB1 receptor activation?

A6: The structure-activity relationship of this compound derivatives is complex and highly sensitive to even minor modifications. For example, introducing a fluorine atom at the 5-position of the pentyl chain in compounds like 5F-PB-22 and 5F-AB-PINACA can significantly alter their binding affinity for CB1 receptors, impacting their potency and duration of effects. [, ]

Q7: Have researchers investigated the impact of substituent changes on the adamantyl group in adamantyl-containing 1H-Indazole-3-carboxamides?

A7: Yes, studies on adamantyl-containing 1H-Indazole-3-carboxamides like AKB48 and 5F-AKB48 have shown that variations in the adamantyl substituents can impact their affinity and selectivity for CB1 and CB2 receptors. [] These modifications can influence the compounds' pharmacological and toxicological profiles.

Q8: What are the primary metabolic pathways involved in the breakdown of this compound-based synthetic cannabinoids?

A8: Common metabolic pathways for this compound-based synthetic cannabinoids include hydroxylation, oxidative defluorination (for fluorinated analogs), dealkylation, and conjugation reactions like glucuronidation. [, , , ] The specific metabolic profile can vary considerably depending on the compound's structure and the species in which metabolism is studied.

Q9: How does the metabolism of 5-fluoro analogs of this compound SCRAs differ from their non-fluorinated counterparts?

A9: 5-Fluoro analogs, like 5F-AB-PINACA, often undergo oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites, which are not typically observed with their non-fluorinated counterparts. [] This difference in metabolism can impact the detection window and interpretation of toxicological findings.

Q10: What analytical techniques are commonly employed for the detection and quantification of this compound derivatives and their metabolites in biological samples?

A10: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS) are frequently used techniques for analyzing this compound derivatives and their metabolites in various matrices, including blood, urine, and hair. [, , , ] These methods provide high sensitivity and selectivity, essential for detecting trace amounts of these compounds in complex biological samples.

Q11: Can gas chromatography-mass spectrometry (GC-MS) be used to analyze this compound derivatives?

A11: While LC-MS/MS and HR-MS are preferred for their sensitivity and ability to analyze polar metabolites directly, GC-MS can be employed for the analysis of some this compound derivatives, especially after derivatization to increase their volatility. [, , ]

Q12: What are some of the reported adverse effects associated with the use of synthetic cannabinoids containing the this compound core?

A12: The use of synthetic cannabinoids, including those based on the this compound structure, has been linked to a range of adverse effects, some severe and life-threatening. [, ] These include but are not limited to:

- Cardiovascular: Tachycardia, hypertension, and in rare cases, acute myocardial infarction []

- Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and loss of consciousness []

- Metabolic: Hypoglycemia []

Q13: What are some of the ongoing research areas and future directions for this compound derivatives beyond their use as synthetic cannabinoids?

A13: Research on this compound derivatives extends beyond their association with synthetic cannabinoids. Promising avenues include:

- Drug Design & Development: Developing safer and more selective this compound-based drugs targeting serotonin receptors, GSK-3β, and other therapeutic targets for various diseases. [, , ]

- Metabolic Profiling: Further elucidating the metabolic pathways of these compounds in different species to facilitate forensic investigations and potentially identify novel biomarkers. [, , ]

- Drug-Drug Interactions: Investigating the potential for drug-drug interactions with this compound derivatives, particularly focusing on their inhibitory effects on cytochrome P450 (CYP) enzymes like CYP3A4 and UGT1A9. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)